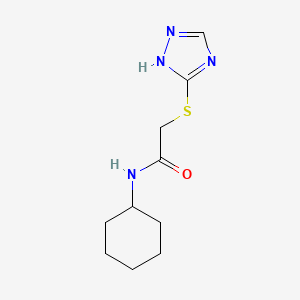![molecular formula C20H17N3O2 B5514874 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)
5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of analogs related to the target compound involves microwave irradiation techniques, showing that novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones can be efficiently produced and evaluated for potential anticancer activity. These compounds, including the target molecule, exhibit promising in vitro cytotoxicity against human tumor cell lines, indicating their potential as lead compounds for antitumor agents (Penthala et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates the importance of the (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione framework. Studies have shown the configuration of these molecules and their intramolecular hydrogen bonding, which can be crucial for their biological activity and interaction with biological targets. The planarity of the molecule and the orientation of substituents significantly affect the molecule's properties and interactions (Wang et al., 2005).
Chemical Reactions and Properties
The compound's chemical reactions primarily involve its synthesis from benzylidene precursors through catalytic hydrogenation. The structure-activity relationship (SAR) of these compounds, derived from their chemical reactions, plays a critical role in determining their potential as therapeutic agents. Their reactivity and interactions with various substrates can further elucidate their chemical properties and potential applications (F. Wessels et al., 1980).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs, including compounds structurally related to 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, have demonstrated potential anticancer activities. These analogs were evaluated for cytotoxicity against a panel of 60 human tumor cell lines, with certain compounds exhibiting potent growth inhibition against melanoma and ovarian cancer cells. This indicates the compound's promise as a lead for further optimization in anticancer drug development (Penthala, Yerramreddy, & Crooks, 2011).
Catalyst in Organic Synthesis
Research on ruthenium(II) complexes incorporating N-heterocyclic carbene ligands has revealed their efficiency in catalyzing C-N bond formation through a hydrogen-borrowing strategy under solvent-free conditions. These complexes, related by conceptual similarity to the core structure of 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, show significant promise in organic synthesis, especially for constructing nitrogen-containing compounds (Donthireddy, Illam, & Rit, 2020).
Antimicrobial and Antiproliferative Properties
Schiff bases derived from 1,3,4-thiadiazole compounds, which share functional group similarities with 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, have been synthesized and tested for biological activities. These compounds displayed DNA protective ability against oxidative stress and strong antimicrobial activity against certain bacterial strains. Moreover, one compound exhibited significant cytotoxicity against cancer cell lines, highlighting the potential of these structures in developing new therapeutic agents with minimal cytotoxicity (Gür et al., 2020).
Nematicidal Agents
A series of novel methylene-bis-thiazolidinone derivatives, related in structure to 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, were synthesized and evaluated for their nematicidal and antibacterial activity. These compounds offer a promising avenue for the development of new nematicidal agents, with potential applications in agricultural pest control (Srinivas, Nagaraj, & Reddy, 2008).
Eigenschaften
IUPAC Name |
(5E)-5-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-5-4-6-14(9-13)11-23-12-15(16-7-2-3-8-18(16)23)10-17-19(24)22-20(25)21-17/h2-10,12H,11H2,1H3,(H2,21,22,24,25)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIZITLSFHLNOT-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-({1-[(3-Methylphenyl)methyl]-1H-indol-3-YL}methylidene)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)

![2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5514810.png)
![4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)
![N'-(2-nitrobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5514826.png)
![1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate](/img/structure/B5514837.png)
![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)
![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)
![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)
![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)
![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)
![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)